molecular formula C17H17N3O3 B15026325 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide

3-(1,3-benzodioxol-5-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]propanehydrazide

Katalognummer: B15026325
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: BERLRTLCJDGYDV-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 3-(2H-1,3-benzodioxol-5-yl)propanoic acid with hydrazine hydrate, followed by the reaction with 6-methylpyridine-2-carbaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(6-METHYLPYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzodioxole ring and a pyridine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H17N3O3

Molekulargewicht

311.33 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C17H17N3O3/c1-12-3-2-4-14(19-12)10-18-20-17(21)8-6-13-5-7-15-16(9-13)23-11-22-15/h2-5,7,9-10H,6,8,11H2,1H3,(H,20,21)/b18-10+

InChI-Schlüssel

BERLRTLCJDGYDV-VCHYOVAHSA-N

Isomerische SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)CCC2=CC3=C(C=C2)OCO3

Kanonische SMILES

CC1=NC(=CC=C1)C=NNC(=O)CCC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.